Product packaging for Ergostine(Cat. No.:CAS No. 2854-38-8)

Ergostine

Cat. No.: B144486
CAS No.: 2854-38-8
M. Wt: 595.7 g/mol
InChI Key: BOLCFGMGGWCOOE-CTTKVJGISA-N
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Description

Historical Trajectory and Discovery within Ergot Alkaloid Chemistry

The history of ergot alkaloids is deeply intertwined with occurrences of ergotism, a disease documented as early as 600 BC samorini.it. Epidemics of ergotism, characterized by convulsive or gangrenous symptoms, plagued Europe in the Middle Ages, claiming thousands of lives uantwerpen.besamorini.itnih.gov. Despite its toxic effects, ergot also held traditional medicinal uses, particularly in obstetrics for inducing labor, with documented use dating back to 1582 samorini.itnih.govwikipedia.org.

The scientific investigation into the chemical nature of ergot began in the early 20th century. The isolation of pharmacologically active alkaloids commenced in 1906 with the discovery of ergotoxine (B1231518) samorini.itnih.gov. A significant milestone was achieved in 1918 when Arthur Stoll successfully isolated ergotamine, the first chemically pure ergot alkaloid, which subsequently found therapeutic use samorini.itnih.govwikipedia.org. The discovery of ergonovine (also known as ergometrine), the specific oxytocic principle, occurred simultaneously in four different laboratories in 1935 nih.govsamorini.itnih.gov.

Ergotoxine, initially believed to be a single entity, was later shown in 1943 by Arthur Stoll and Albert Hofmann to be a mixture of three distinct alkaloids: ergocristine (B1195469), ergokryptine, and ergocornine (B135324) nih.govuantwerpen.besamorini.it. The discovery of ergostine itself came later, identified as a new alkaloid present in small quantities (0.5 to 1%) alongside ergotamine in ergot from various sources researchgate.net. This compound was described as structurally positioned between ergotamine and ergocristine, differing in the α-hydroxy-α-amino acid radical, specifically containing the α-hydroxy-α-amino butyric acid radical researchgate.netmdma.ch. This discovery contributed to the understanding of the structural diversity within the ergotamine and ergotoxine groups and led to the proposition of an "this compound group" based on analogous nomenclature mdma.ch.

Phylogenetic and Biogenic Classification of this compound as a Semi-Synthetic Ergot Alkaloid

Ergot alkaloids are classified as secondary metabolites, meaning they are produced by fungi but are not essential for their normal physiological processes like growth or reproduction nih.govresearchgate.net. They are primarily associated with the Claviceps genus, with Claviceps purpurea being a prominent producer and the historical source of ergot alkaloids found on rye nih.govuantwerpen.besamorini.itresearchgate.net.

Ergot alkaloids are broadly categorized based on their chemical structures, including simple lysergic acid derivatives, clavine alkaloids, and ergopeptides nih.govresearchgate.netrsc.org. This compound belongs to the ergopeptine class, which are peptide alkaloids characterized by a tetracyclic ergoline (B1233604) backbone derived from lysergic acid, attached to a cyclic tripeptide moiety nih.govresearchgate.netrsc.orgresearchgate.net. The ergoline ring system, common to these alkaloids, is structurally similar to neurotransmitters like epinephrine, dopamine (B1211576), and serotonin (B10506), allowing them to interact with various receptors researchgate.netresearchgate.net.

While ergot alkaloids are naturally produced by fungi, this compound is often described as a semi-synthetic ergot alkaloid . This classification arises because while the core ergoline structure originates from fungal biosynthesis, modifications or specific production methods involving the incorporation of precursors, such as alpha-aminobutyric acid into Claviceps purpurea, are utilized for its synthesis or enhanced yield wikipedia.orgsemanticscholar.org. The biosynthesis of ergot alkaloids in fungi involves the prenylation of L-tryptophan, followed by further enzymatic reactions to yield the ergoline structure wikipedia.org. The specific peptide chain attached to the lysergic acid moiety distinguishes different ergopeptides, and in the case of this compound, the incorporation of alpha-aminobutyric acid is key to its structure researchgate.netsemanticscholar.org.

Current Research Landscape and Significance of this compound Studies

Current research involving this compound continues to explore its chemical properties and potential biological activities, building upon its classification within the ergot alkaloid family. Studies have investigated its structural characteristics, including its molecular formula (C₃₄H₃₇N₅O₅) and molecular weight (595.69 g/mol ) wikipedia.orgnih.gov. Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed for its structural characterization researchgate.net.

Research findings indicate that this compound, like other ergot alkaloids, exhibits interactions with various biological targets. Due to its structural similarity to neurotransmitters, investigations into its potential modulation of serotonin signaling pathways are ongoing smolecule.com. While some research mentions potential applications in areas like migraine treatment and antimicrobial activity, these are often discussed in the context of its relation to other ergot alkaloids like ergotamine, which has a longer history of clinical use oup.com.

The significance of studying this compound lies in contributing to a comprehensive understanding of the diverse ergot alkaloid family. Identifying and characterizing alkaloids like this compound, even those present in smaller quantities, helps to complete the picture of the complex mixtures produced by ergot fungi researchgate.net. Furthermore, understanding the biogenesis and potential biological activities of individual ergot alkaloids can inform research into the broader effects of ergot contamination and potentially lead to the discovery of new compounds with therapeutic relevance. The detection and quantification of ergot alkaloids, including this compound, in cereals and foodstuffs remain important for food safety and regulatory purposes researchgate.netmpi.govt.nz.

Research continues to utilize advanced analytical techniques like LC-MS-MS for the simultaneous determination of various ergot alkaloids, aiding in their identification and quantification in complex matrices researchgate.net. While detailed research findings specifically focused solely on this compound's unique biological activities are still emerging, its presence within the ergopeptine group and its structural relationship to better-studied alkaloids like ergotamine make it a subject of continued chemical and biological interest.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H37N5O5 B144486 Ergostine CAS No. 2854-38-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-4-ethyl-2-hydroxy-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H37N5O5/c1-3-33(36-30(40)22-16-24-23-11-7-12-25-29(23)21(18-35-25)17-26(24)37(2)19-22)32(42)39-27(15-20-9-5-4-6-10-20)31(41)38-14-8-13-28(38)34(39,43)44-33/h4-7,9-12,16,18,22,26-28,35,43H,3,8,13-15,17,19H2,1-2H3,(H,36,40)/t22-,26-,27+,28+,33-,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLCFGMGGWCOOE-CTTKVJGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H37N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2854-38-8
Record name Ergostine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2854-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ergostine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002854388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ERGOSTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RM45QOC5P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Elucidation of Ergostine Biosynthesis and Synthetic Pathways

Fungal Biosynthesis Mechanisms in Claviceps purpurea

Claviceps purpurea, a fungus known to infect rye and other grains, is a producer of ergot alkaloids, including ergostine. nih.govresearchgate.net The biosynthesis of these complex molecules involves a series of enzymatic reactions.

Incorporation of Alpha-Aminobutyric Acid into this compound Structure

A key step in the biosynthesis of this compound by Claviceps purpurea involves the incorporation of alpha-aminobutyric acid. semanticscholar.org Alpha-aminobutyric acid (AABA) is a non-proteinogenic alpha amino acid. wikipedia.orgnih.gov This amino acid is integrated into the structure of this compound during the fungal biosynthetic process. Research has shown that when Claviceps purpurea is supplied with alpha-aminobutyric acid, it produces this compound with the corresponding alpha-hydroxy-alpha-amino acid. semanticscholar.org

Enzymatic Machinery and Gene Clusters Governing this compound Biosynthesis

The biosynthesis of ergot alkaloids, including this compound, is governed by specific enzymatic machinery encoded within gene clusters in the fungal genome. nih.govmdpi.comsciencemadness.org These gene clusters contain the necessary genes for the enzymatic steps involved in the pathway, starting from common precursor amino acids and dimethylallyl diphosphate (B83284) to the final ergopeptines. sciencemadness.org

The ergot alkaloid biosynthetic pathway is well-characterized, and associated gene clusters have been identified in several Claviceps species. nih.govnih.gov The presence or absence of various genes within these clusters directly impacts the diversity of ergot alkaloids produced. nih.gov Ergot alkaloids are broadly classified into clavines, lysergic acid amides (ergoamides), and ergopeptines, all sharing initial biosynthetic steps that form the tetracyclic ergoline (B1233604) ring system. nih.govmdpi.comnih.gov

The biosynthesis of ergoamides and ergopeptines begins with LpsB, a non-ribosomal peptide synthetase (NRPS) that recognizes D-lysergic acid as a substrate. nih.govresearchgate.net Downstream NRPS enzymes, LpsA and LpsC, compete for binding to LpsB to further elaborate the lysergic acid. nih.govresearchgate.net LpsA is a trimodular NRPS responsible for incorporating three amino acid units to form ergopeptams, which are then converted to ergopeptines by the mono-oxygenase EasH. nih.govresearchgate.net Variations in the second adenylation domain (A-domain) of the LpsA enzymes (LpsA1 and LpsA2) are responsible for incorporating different amino acids, such as phenylalanine or leucine, into the ergopeptams and ergopeptines. nih.govresearchgate.net This flexibility in the biosynthesis scheme and the variability of the amino acid-binding domains of the LpsA enzymes contribute to the diverse spectrum of ergot peptide alkaloids produced by different strains of Claviceps purpurea. mdpi.com

Factors Influencing this compound Yield in Bioproduction Systems

Factors influencing the yield of ergot alkaloids, including this compound, in bioproduction systems involve controlled cultivation conditions of Claviceps purpurea. While specific detailed research findings on optimizing this compound yield were not extensively detailed in the search results, general factors affecting ergot alkaloid biosynthesis in Claviceps purpurea have been studied. For instance, lipid composition can influence ergot alkaloid biosynthesis, and the application of chlorophenoxy acids has been shown to affect lipid content and fatty acid unsaturation in Claviceps purpurea cultures. researchgate.net Additionally, the expression of genes within the ergot alkaloid gene cluster is often co-regulated and can be influenced by factors such as phosphate (B84403) concentration. sciencemadness.org

Chemical Synthesis and Semi-Synthesis Methodologies for this compound

Beyond fungal production, this compound and related ergot alkaloids can be obtained through chemical synthesis and semi-synthetic routes.

Strategies for Total Synthesis of this compound and Analogues

While the total synthesis of ergot alkaloids of the peptide type, such as ergotamine, was a significant challenge, strategies have been developed. karger.comgoogle.com The total synthesis of ergotamine, a closely related ergopeptine, was achieved decades after its initial isolation. karger.comgoogle.com These synthetic approaches often involve the construction of the complex ergoline ring system and the subsequent attachment of the peptide portion. karger.comgoogle.com For peptide-type ergot alkaloids, the synthesis can involve forming the cyclol grouping first, then attaching the alpha-amino acid, and finally the lysergic acid. karger.com The total synthesis of this compound and its analogues would similarly involve intricate multi-step chemical reactions to assemble the characteristic ergoline core and the specific peptide side chain incorporating alpha-aminobutyric acid.

Semi-Synthetic Routes from Precursor Ergot Alkaloids

Semi-synthetic routes to obtain this compound typically involve starting from naturally occurring ergot alkaloids produced by Claviceps purpurea. google.com this compound is described as a semi-synthetic ergot alkaloid derived from Claviceps purpurea. This suggests that a precursor alkaloid produced by the fungus is chemically modified to yield this compound. While specific details on the semi-synthetic conversion of a precursor to this compound were not explicitly found, semi-synthetic derivatives of other peptide alkaloids, such as dihydroergotamine (B1670595) (from ergotamine) and bromocriptine (B1667881) (from alpha-ergocryptine), are well-established. nih.gov These processes often involve chemical modifications like hydrogenation or bromination of the naturally occurring ergot alkaloid structure. nih.gov Given the structural relationship of this compound to the ergotamine subgroup, a semi-synthetic route could potentially involve modification of a related ergopeptine produced by Claviceps purpurea.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound12308959
Alpha-Aminobutyric Acid6657
Lysergic acid8223 (for Ergotamine, which contains a lysergic acid moiety) researchgate.netwikipedia.orgmims.comguidetopharmacology.orguni.lu or 191210 (for Descarboxylysergic acid, related to lysergic acid) wikipedia.org - Note: A direct CID for Lysergic acid alone was not definitively found in the initial searches, but it is a core component of many ergot alkaloids.
Ergotamine8223
Ergocryptine99049 (mixture of isomers) researchgate.netresearchgate.net, 134551 (alpha-ergocryptine) wikipedia.orgwikidata.orgnih.gov, 161309 (beta-ergocryptine) wikipedia.org
Ergocornine (B135324)73453
Ergosine (B51555)105137
Ergometrine443883
Ergocristine (B1195469)31116
DihydroergotamineNot explicitly searched, but mentioned as a semi-synthetic derivative nih.gov
BromocriptineNot explicitly searched, but mentioned as a semi-synthetic derivative nih.gov
Dihydroergocornine168871

Data Tables

PropertyValueSource
Molecular FormulaC₃₄H₃₇N₅O₅ nih.govwikipedia.org
Molecular Weight595.69 g/mol or 595.7 g/mol or 595.700 g·mol⁻¹ nih.govwikipedia.org
CAS Number2854-38-8 nih.govwikipedia.org
PubChem CID12308959 nih.govwikipedia.org
Source OrganismClaviceps purpurea wikipedia.org
ClassificationSemi-synthetic ergot alkaloid, Ergopeptine nih.gov

This table is presented as a static summary based on the available text data. For interactive data tables, a dedicated tool or platform would be required to enable user interaction with the data points.

Molecular Architecture and Conformational Dynamics of Ergostine

Detailed Analysis of the Tetracyclic Ergoline (B1233604) Backbone and Peptide Moiety

Ergostine's structure is founded upon the tetracyclic ergoline ring system researchgate.net. This core structure, derived from an indole (B1671886) moiety, is a common feature among ergot alkaloids researchgate.net. The ergoline backbone in this compound is modified, notably at positions 1, 5', and 9-10 . The ergoline ring system consists of four fused rings, labeled A, B, C, and D uantwerpen.be.

Stereochemical Assignment and Chirality in this compound

Stereochemistry and chirality are critical aspects of this compound's structure, influencing its biological activity. Ergot alkaloids, including this compound, possess multiple chiral centers. The ergoline backbone itself contains stereogenic centers, notably at C-8, C-6a, and C-10a uantwerpen.bewikipedia.org. The peptide moiety also contributes additional chiral centers.

Ergot alkaloids exist as epimers at the C-8 position of the lysergic acid moiety, leading to pairs of diastereomers cdnsciencepub.comresearchgate.net. The C-8-(R) configuration corresponds to the "-ine" epimers (e.g., ergotamine), while the C-8-(S) configuration corresponds to the "-inine" epimers (e.g., ergotaminine) researchgate.netmdpi.com. These epimers can interconvert, a process that is influenced by factors such as pH researchgate.netresearchgate.net. The absolute stereochemistry of this compound has been reported as ABSOLUTE with defined stereocenters nih.govnih.govncats.io.

Tautomeric Equilibrium and Conformational Preferences of this compound

Tautomerism, particularly keto-enol tautomerism within the peptide moiety, is a known phenomenon in ergopeptines researchgate.netresearchgate.net. This interconversion between keto and enol forms can affect the properties and behavior of the molecule. The ergopeptides can convert via keto-enol tautomerism into ergopeptinines and vice versa, explaining their coexistence in nature researchgate.netresearchgate.net.

Conformational preferences of this compound are influenced by the flexibility of the peptide chain and the constraints imposed by the tetracyclic ergoline system. While specific detailed research findings on the conformational analysis of this compound were not extensively available in the provided snippets, the general principles of peptide conformation and the rigidity of the ergoline core would dictate its preferred three-dimensional arrangements. The ionization constants of ergot alkaloids, including this compound, have been studied, providing insights into their behavior in different pH environments, which can impact their conformation and interactions wdh.ac.id.

Comparative Structural Analysis with Related Ergot Alkaloids (e.g., Ergotamine, Ergosine (B51555), Ergotoxine)

Here is a comparative structural analysis with key related ergot alkaloids:

Ergotamine: Ergotamine (PubChem CID 8223) is a well-known ergopeptine nih.gov. It shares the ergoline core with this compound but has a different peptide side chain . Specifically, ergotamine contains alanine, proline, and phenylalanine in its peptide moiety, while this compound incorporates α-hydroxy-α-amino butyric acid researchgate.netresearchgate.netwikipedia.org. This compound is described as structurally falling midway between ergotamine and ergocristine (B1195469) researchgate.netresearchgate.net.

Ergosine: Ergosine (PubChem CID 105137) is another ergopeptine nih.gov. Like this compound and ergotamine, it possesses the ergoline backbone researchgate.net. The peptide moiety of ergosine differs from that of this compound and ergotamine, containing leucine, proline, and phenylalanine uni.lu.

Ergotoxine (B1231518): Ergotoxine is historically a mixture of three ergot alkaloids: ergocornine (B135324), ergocristine, and ergokryptine uantwerpen.be. Ergocornine (PubChem CID 73453) and ergocristine (PubChem CID 31116) are ergopeptines wikipedia.orgresearchgate.net. While they share the ergoline core, their peptide structures are distinct from this compound, ergotamine, and ergosine researchgate.netuantwerpen.bewikipedia.org. The term "ergotoxine group" is sometimes used to classify alkaloids chemically close to ergotoxine, and this compound is considered part of the ergoxine group, which is closely related to the ergotoxine group karger.com.

Comparative Molecular Data

CompoundMolecular FormulaMolecular Weight ( g/mol )PubChem CID
This compoundC₃₄H₃₇N₅O₅595.69 nih.govnih.govbiosynth.com12308959 nih.gov
ErgotamineC₃₃H₃₅N₅O₅581.673 wikipedia.org8223 nih.gov
ErgosineC₃₀H₃₇N₅O₅547.6 nih.gov105137 nih.gov
ErgocornineC₃₁H₃₉N₅O₅561.683 wikipedia.org73453 wikipedia.org

Mechanistic Investigations of Ergostine at the Molecular and Cellular Level

Receptor Binding Profiles and Ligand-Receptor Interactions

The mechanism of action of ergostine involves its interaction with neurotransmitter receptors in the central nervous system (CNS). this compound is closely related to ergotamine, which is known to be a non-selective modulator or agonist of serotonin (B10506) receptors and other receptors, including adrenergic receptors.

Interaction with Central Nervous System Neurotransmitter Receptors

This compound interacts with neurotransmitter receptors in the CNS, modulating their activity and leading to various physiological effects. These interactions involve binding to receptors for neurotransmitters such as serotonin and dopamine (B1211576). Neurotransmitter receptors are a diverse group of proteins in the CNS that bind to neurotransmitters, triggering electrical or signaling responses in the postsynaptic cell. nih.govkhanacademy.org These receptors can be ligand-gated ion channels (ionotropic receptors) or G protein-coupled receptors (metabotropic receptors), leading to fast or slower postsynaptic effects, respectively. nih.govkhanacademy.org

Modulation of Serotonin Receptor Activity by this compound

Engagement with Dopamine Receptor Systems

This compound also engages with dopamine receptor systems by binding to dopamine receptors. Dopamine receptors are a class of G protein-coupled receptors predominantly found in the vertebrate CNS, playing essential roles in processes such as motivation, cognition, memory, learning, and motor control. nih.govwikipedia.org The dopaminergic system includes five main dopamine receptors: D1, D2, D3, D4, and D5, which are categorized into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). nih.govwikipedia.org These receptors utilize different signaling mechanisms, with D1-like receptors typically stimulating adenylyl cyclase and D2-like receptors inhibiting it. wikipedia.org Binding to dopamine receptors can have various effects on neuronal signaling. wikipedia.org Ergonovine, related to this compound, may have a depressant effect on the CNS as it binds to dopamine receptors. ncats.io Ergot drugs, in general, are known to interact with dopamine receptors, with some ergolene derivatives showing preferential agonist activity at certain dopamine receptor subtypes. nih.gov

Alpha-Adrenergic Receptor Modulation and Associated Signaling

This compound mediates vasoactive properties, including vasoconstriction and vasodilation, through alpha-adrenergic receptor modulation. Alpha-adrenergic receptors are G protein-coupled receptors that are activated by catecholamines like norepinephrine (B1679862) and epinephrine. wikipedia.org These receptors are subdivided into alpha-1 and alpha-2 subtypes, with alpha-1 receptors primarily mediating smooth muscle contraction, particularly vasoconstriction. wikipedia.org Alpha-1 adrenergic receptors are coupled to Gq proteins, which activate the phospholipase C pathway, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and ultimately calcium release and protein kinase C activation. wikipedia.orguniprot.org this compound's modulation of alpha-adrenergic receptors contributes to its effects on vascular tone. Ergonovine also stimulates alpha-adrenergic receptors. ncats.io

Intracellular Signaling Cascades and Pathway Modulation

This compound's interactions with cell surface receptors can trigger various intracellular signaling cascades. While the search results provided limited direct information specifically on this compound's influence on a wide range of intracellular pathways, they did highlight its interaction with the NF-κB pathway.

Influence of this compound on the NF-κB Pathway

Studies indicate that this compound can modulate the NF-κB pathway, which is linked to its anti-inflammatory effects. The NF-κB pathway is a critical intracellular signaling cascade that regulates the expression of a large number of genes involved in inflammation, immune responses, apoptosis, and other cellular processes. gsea-msigdb.orgfrontiersin.orgmdpi.com In its inactive state, NF-κB is typically sequestered in the cytoplasm by inhibitor proteins called IκBs. gsea-msigdb.orgmdpi.com Activation of the pathway, often triggered by pro-inflammatory stimuli, leads to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription. gsea-msigdb.orgfrontiersin.orgnih.govyoutube.com The IκB kinase (IKK) complex plays a key role in phosphorylating IκB. gsea-msigdb.orgfrontiersin.orgmdpi.comyoutube.com this compound's ability to inhibit pro-inflammatory cytokines and enzymes suggests it may interfere with key steps in the NF-κB activation cascade.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound12308959
Ergotamine8223
Ergosine (B51555)105137
Ergometrine443883
Ergocristine (B1195469)31116
Ergocryptine99049
Ergocornine (B135324)73453
Norepinephrine920
Epinephrine5816
Serotonin5202
Dopamine681
Haloperidol3552
Methergoline6689
Pimozide16383
Acetylcholine187
Glutamate6112
GABA149
Glycine751
TNF-alpha6388
IL-1 beta54211033
LPS392513
IP310497
DAG5281081
Calcium277
Protein Kinase C5577
IκBα4235
IKK complex9643
NF-κB23908
RIPK1170761
TAK1 complex8439
TAB110454
TAB223118
TAB3257399
NEMO8517
IKKα1147
IKKβ3551
TRADD8717
TRAF27185
NIK4829
A206411
IL-1 alpha3056
IL-3390867

Data Table: Reported Receptor Interactions of this compound and Related Ergot Alkaloids

CompoundReceptor TypeObserved Effect/InteractionSource
This compoundCNS Neurotransmitter ReceptorsInteraction and modulation
This compoundSerotonin ReceptorsBinding and modulation of activity
This compoundDopamine ReceptorsBinding and modulation of activity
This compoundAlpha-Adrenergic ReceptorsModulation, mediating vasoactive properties
ErgotamineSerotonin ReceptorsNon-selective modulator or agonist
ErgotamineAdrenergic ReceptorsModulator or agonist
ErgonovineAlpha-Adrenergic ReceptorsStimulates ncats.io
ErgonovineSerotonin ReceptorsStimulates, partial agonist in isolated rat uterus ncats.io
ErgonovineDopamine ReceptorsBinds, may have depressant effect on CNS ncats.io
Ergolene derivative (MPME)Dopamine ReceptorsPreferential agonist at subcortical limbic and neostriatal DA islands nih.gov

Induction of Apoptosis via Reactive Oxygen Species (ROS) Generation and Apoptosis-Related Protein Modulation

Studies indicate that this compound can induce apoptosis, a programmed cell death process, through mechanisms involving the generation of reactive oxygen species (ROS) and the modulation of proteins critical to apoptotic pathways. This compound has been shown to induce apoptosis via the generation of ROS and modulation of apoptosis-related proteins. wikipedia.org Excessive levels of ROS can lead to damage to cellular components, including proteins, nucleic acids, and lipids, which in turn can activate cell death processes such as apoptosis. nih.gov ROS play a central role in signaling pathways that mediate apoptosis, including those involving mitochondria and death receptors. nih.gov

Investigations into the mechanisms of apoptosis induction by related compounds and general apoptosis pathways provide context for this compound's activity. For instance, the intrinsic apoptotic pathway, often initiated by intracellular stress signals like oxidative stress, involves the activation of pro-apoptotic proteins such as Bax and Bak. mims.com These proteins are known to mediate mitochondrial outer membrane permeabilization. mims.com Caspase-3 is a key executioner enzyme in various apoptotic pathways. Research on the effects of certain compounds has demonstrated the upregulation of pro-apoptotic proteins like Bax and Caspase-3 and the downregulation of anti-apoptotic proteins such as Bcl-xL, leading to apoptosis. While specific detailed data tables for this compound's direct impact on the expression levels of these proteins were not available in the provided search results, the reported mechanism for this compound involves the modulation of such apoptosis-related proteins. wikipedia.org

Stimulation of Endogenous Antioxidant Enzyme Activity

This compound has been reported to influence the activity of endogenous antioxidant enzymes. This property is significant as these enzymes constitute a primary defense system against oxidative stress caused by ROS. Endogenous enzymatic antioxidants, such as superoxide (B77818) dismutase (SOD) and catalase (CAT), play crucial roles in neutralizing harmful free radicals and preventing cellular damage. SOD catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide, while catalase breaks down hydrogen peroxide into water and oxygen.

Research indicates that this compound increases antioxidant enzyme activity. wikipedia.org Studies on other compounds have shown that increasing the activity of antioxidant enzymes like SOD and catalase can protect cells from oxidative damage and reduce levels of lipid peroxidation. While specific quantitative data on the extent to which this compound stimulates the activity of particular antioxidant enzymes was not available in the provided search results, the reported effect suggests a mechanism by which this compound may influence cellular redox balance. wikipedia.org

Mechanisms Underlying Vasoactive Properties of this compound

This compound exhibits vasoactive properties, influencing the tone of blood vessels. This compound is noted for its dual vasoactive effects, inducing vasoconstriction at low vascular resistance and vasodilation at higher resistance thresholds. wikipedia.org These effects are reported to be mediated through the modulation of α-adrenergic receptors. wikipedia.org

This compound is structurally related to ergotamine, another ergot alkaloid known for its vasoconstrictive effects, particularly on cranial blood vessels, which is relevant to its historical use in migraine treatment. wikipedia.org Ergot alkaloids, including this compound, can cause vasoconstriction, and this effect can be sustained. Studies investigating the vascular effects of ergot alkaloids, including this compound, have examined their impact on vascular resistance and α-adrenergic blocking activity. This compound has demonstrated α-adrenergic blocking activity. The interaction with α-adrenergic receptors is a key mechanism underlying the vasoactive responses observed with this compound. wikipedia.org

Structure Activity Relationship Sar Studies and Rational Design of Ergostine Derivatives

Correlating Structural Features with Biological Activities

The biological activity of ergot alkaloids, including Ergostine, is significantly influenced by their structural conformation. Small changes in the three-dimensional arrangement of the molecule can lead to substantial differences in affinity for target receptor sites and alter agonist efficacy nih.gov. This is largely due to their interactions with neurotransmitter receptors, such as serotonin (B10506), dopamine (B1211576), and adrenoreceptors nih.gov.

This compound, like other peptide ergot alkaloids, consists of a D-lysergic acid moiety linked to a tricyclic peptide part via a peptide bond nih.gov. In the ergotamine group, to which this compound belongs, the peptide component is composed of three amino acids: L-proline, L-α-hydroxyalanine, and a third amino acid nih.gov. For this compound, this third amino acid is L-leucine nih.gov. A notable structural comparison can be made with Ergosine (B51555), another peptide ergot alkaloid, which differs from this compound by the addition of a single methyl group on the proline side chain nih.gov. Such subtle structural variations within the peptide moiety can have significant consequences for biological activity nih.gov.

The ergostane (B1235598) skeleton is considered pivotal for the biological functions of related compounds, influencing interactions with cellular membranes and modulation of signaling pathways . While specific detailed correlations for this compound derivatives are subject to ongoing research, the general principles observed in ergot alkaloids highlight the importance of the ergoline (B1233604) ring system and the nature and configuration of the peptide substituent at C-8 nih.govresearchgate.net. The epimerization at C-8, resulting in 8S-isomers (such as ergostinine), can significantly alter biological and physicochemical properties compared to the 8R-isomers (like this compound) researchgate.netresearchgate.net.

Systematic Variation of Substituents for SAR Elucidation

Systematic variation of substituents is a fundamental approach in SAR studies to determine which parts of a molecule are responsible for its biological activity and how modifications affect potency and selectivity drugdesign.orggardp.orgresearchgate.net. For this compound and its analogues, this involves targeted modifications to the core ergoline structure and the attached peptide moiety.

Methodologies for SAR elucidation often involve the systematic variation of substituents at key positions while maintaining the core structure researchgate.net. In the context of ergot alkaloids with an ergoline core, studies on analogues have suggested systematically varying substituents at positions like C-8 and C-12 . By introducing different chemical groups (e.g., varying in size, electronegativity, or steric bulk) at these positions and assessing the resulting biological activity, researchers can establish relationships between specific structural features and observed effects drugdesign.org.

Design Principles for Novel this compound Analogues with Modified Bioactivity

Insights gained from SAR studies provide the foundation for the rational design of novel this compound analogues with tailored biological activities drugdesign.orggardp.org. The goal is to design compounds with improved potency, selectivity, or altered pharmacological profiles compared to the parent molecule.

Design principles are guided by the understanding of how specific structural modifications impact interactions with biological targets, such as neurotransmitter receptors nih.gov. For instance, if SAR studies reveal that a particular functional group enhances binding to a desired receptor, this motif can be incorporated or optimized in newly designed analogues. Conversely, if a structural feature is associated with undesirable activity or reduced potency, it can be modified or removed researchgate.net.

Computational methods play an increasingly important role in the rational design process. Quantitative Structure-Activity Relationship (QSAR) models can be developed to build mathematical relationships between chemical structure descriptors and biological activity researchgate.netwikipedia.org. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) generate contour maps that visualize regions around the molecule where specific steric, electrostatic, or hydrophobic properties are predicted to favorably or unfavorably influence biological activity mdpi.com. These computational tools help predict the potential activity of virtual analogues before synthesis, prioritizing the most promising candidates for experimental validation researchgate.netmdpi.comnih.gov.

Based on SAR, the design of novel this compound analogues might involve:

Modifications to the peptide chain to alter receptor binding affinity and selectivity.

Substitutions on the ergoline core at positions identified as influencing activity through SAR studies .

Stereochemical modifications, as the configuration of ergot alkaloids significantly impacts activity nih.gov.

By iteratively applying SAR analysis and rational design principles, researchers can explore the chemical space around this compound to discover and develop new compounds with desired biological properties.

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
This compound2854-38-8
Ergosine561-94-4
Ergotamine113-15-5
Ergotoxine (B1231518)8006-25-5

Illustrative Data Table: Hypothetical SAR Data for this compound Analogues

Advanced Analytical Methodologies for Ergostine Research

High-Resolution Chromatographic Techniques for Ergostine and Metabolites

Chromatographic techniques offer the necessary separation power to isolate this compound from complex matrices and differentiate it from structurally similar compounds, including other ergot alkaloids and potential metabolites.

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of ergot alkaloids, including methods applicable to this compound. HPLC coupled with fluorescence detection (HPLC-FLD) or UV/Vis detection is commonly used for the determination and purity assessment of ergot alkaloids. researchgate.netoregonstate.edunih.govresearchgate.netresearchgate.net Alkaline mobile phases are often preferred in HPLC methods for the separation of ergot alkaloid epimers, enhancing chromatographic resolution. nih.gov

HPLC can also be coupled directly with mass spectrometry (HPLC-MS) to provide both separation and mass-based detection, offering increased specificity. nih.govnih.govresearchgate.netacs.orgresearchgate.net In some studies involving the analysis of grass extracts, the presence of compounds potentially corresponding to this compound has been suggested based on molecular weight information obtained from HPLC/MS/MS analysis, even when specific standards for this compound were not available. nih.govnzgajournal.org.nzgrassland.org.nz

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Separation

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, primarily due to its ability to provide enhanced separation efficiency and speed. UHPLC systems, often coupled with tandem mass spectrometry (UHPLC-MS/MS), are extensively used for the simultaneous quantification of multiple ergot alkaloids in diverse matrices such as food and feed. mdpi.comiobc-wprs.orgbrill.comwaters.comnih.govmdpi.comnih.govinchem.org

The improved resolution of UHPLC is particularly beneficial for separating closely related ergot alkaloids and their epimers. nih.gov Studies utilizing UHPLC-Orbitrap mass spectrometry have demonstrated its capability for comprehensive ergot alkaloid analysis. nih.gov While specific UHPLC methods for this compound are often developed within broader ergot alkaloid panels, the principles and demonstrated capabilities of these methods for related compounds like erdosteine (B22857) and its impurities highlight the suitability of UHPLC for this compound analysis. mfd.org.mkijpsjournal.comresearchgate.netnih.gov

Mass Spectrometric Approaches for Structural and Quantitative Analysis

Mass spectrometry provides powerful tools for both the identification and quantification of this compound, offering high sensitivity and specificity.

Electrospray Ionization Tandem Quadrupole Mass Spectrometry (ESI-MS/MS) for Elucidation and Quantification

Electrospray Ionization Tandem Quadrupole Mass Spectrometry (ESI-MS/MS), often implemented as LC-MS/MS, is a primary technique for the quantitative and semi-quantitative determination of ergot alkaloids, including those structurally related to this compound, in various complex matrices. nih.govnih.govacs.orgresearchgate.netmdpi.comiobc-wprs.orgbrill.comwaters.comnih.govmdpi.comnih.govresearchgate.netoregonstate.eduresearchgate.netresearchgate.net

ESI is typically operated in positive ion mode (ESI+), yielding protonated molecular ions ([M+H]+) which provide strong signals for ergot alkaloids. nih.govoregonstate.edufood.gov.uk Tandem mass spectrometry (MS/MS), particularly using Multiple Reaction Monitoring (MRM), is employed to enhance sensitivity and specificity by monitoring characteristic fragmentation pathways of the target analytes. oregonstate.edunih.govresearchgate.net

Fragmentation patterns are critical for the structural elucidation and identification of ergot alkaloids. A key characteristic fragment ion observed in the MS/MS spectra of many ergot alkaloids, including those related to this compound, is at m/z 223, corresponding to the protonated ergoline (B1233604) ring system. Another common fragment is observed at m/z 208, resulting from the demethylation of the m/z 223 ion. nih.govnzgajournal.org.nzgrassland.org.nzoregonstate.edu this compound, with a molecular weight of 595.69, is expected to yield a protonated molecular ion ([M+H]+) at m/z 596 and characteristic fragment ions at m/z 223 and 208 in ESI-MS/MS analysis. oregonstate.eduoregonstate.edu

Quantitative LC-MS/MS methods developed for other ergot alkaloids demonstrate excellent analytical performance metrics, including good linearity, low limits of detection (LOD) and quantification (LOQ), high accuracy, and good precision. acs.orgmdpi.comiobc-wprs.orgbrill.comwaters.comnih.govmdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net These performance characteristics are indicative of the potential for developing highly sensitive and reliable quantitative methods for this compound using ESI-MS/MS.

Here is an example data table showing typical performance characteristics for the LC-MS/MS analysis of selected ergot alkaloids, illustrating the capabilities of the method applicable to this compound:

AnalyteLOD (µg/kg)LOQ (µg/kg)Linearity (r²)Recovery (%)Precision (% RSD)
Ergometrine0.41>0.99582-120<15
Ergosine (B51555)1-510>0.99582-120<15
Ergotamine1-510>0.99582-120<15
Ergocornine (B135324)1-510>0.99582-120<15
Ergocryptine1-510>0.99582-120<15
Ergocristine (B1195469)1-510>0.99582-120<15

Note: Data compiled from various sources on ergot alkaloid analysis and represents typical ranges. Specific values may vary depending on the matrix and method parameters. researchgate.netiobc-wprs.orgbrill.comwaters.commdpi.comresearchgate.netresearchgate.net

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) for Spatial Distribution Analysis

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful technique used to visualize the spatial distribution of molecules, including ergot alkaloids, within biological samples such as fungal sclerotia and plant tissues. wur.nlresearchgate.netnih.gov This label-free imaging technique provides two-dimensional (and potentially three-dimensional) maps of molecular distribution, offering insights into the localization of compounds within a sample. umcutrecht.nlmdpi.combruker.com

Studies have successfully applied MALDI-MSI to investigate the distribution of other ergot alkaloids, such as ergocristine and ergometrine, within the sclerotia of Claviceps purpurea, revealing variations in their spatial localization. researchgate.netnih.gov While specific published studies detailing the MALDI-MSI of this compound distribution were not found in the provided snippets, the demonstrated applicability of the technique to other ergot alkaloids strongly suggests its potential for visualizing the spatial distribution of this compound in relevant biological matrices. MALDI-TOF MS, a related technique, has also been utilized for rapid screening and identification of ergot alkaloids in sclerotia. nih.gov

Spectroscopic Techniques for Advanced Structural Characterization (beyond routine identification)

Beyond routine identification methods, advanced spectroscopic techniques are employed for detailed structural characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for elucidating the complete carbon-hydrogen framework and connectivity within the molecule. High-Resolution Mass Spectrometry (HRMS), often coupled with chromatography, provides accurate molecular weight information, crucial for confirming the elemental composition. For determining the absolute stereochemistry of this compound, X-ray crystallography can be utilized when suitable crystals are available. These techniques provide complementary structural information essential for a comprehensive understanding of the this compound molecule.

Method Performance Requirements for Epimer-Specific Quantification of Ergot Alkaloids

Ergot alkaloids, including this compound, are a group of mycotoxins produced by fungi, notably Claviceps purpurea. These compounds are of significant analytical interest due to their potential presence in food and feed and the regulatory requirements for monitoring their levels. A critical aspect of ergot alkaloid analysis is the ability to quantify both the R and S epimers, as their biological activities and concentrations can differ nih.govresearchgate.net. The interconversion between R and S epimers, known as epimerization, can occur under various conditions, including changes in pH, light exposure, matrix composition, and temperature, necessitating analytical methods that can accurately distinguish and quantify each form nih.govresearchgate.netmdpi.comtandfonline.commdpi.com. The European Union, for instance, recommends the quantification of both R and S epimers of ergot alkaloids nih.gov.

Advanced analytical methodologies are essential for the accurate and epimer-specific quantification of ergot alkaloids. Among the techniques employed, ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has become the method of choice due to its sensitivity and ability to separate and detect individual epimers nih.gov. Other methods, such as high-performance thin-layer chromatography (HPTLC) and liquid chromatography with fluorescence detection (LC-FLD), have also been utilized, although techniques like enzyme-linked immunosorbent assay (ELISA) are not suitable for distinguishing between epimers nih.govoregonstate.edu.

Method performance requirements for the epimer-specific quantification of ergot alkaloids typically encompass several key validation parameters to ensure the reliability and accuracy of the results. These parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), matrix effects, recovery, and precision (repeatability and within-laboratory reproducibility) nih.govresearchgate.netnih.gov.

Detailed research findings highlight the performance characteristics achievable with modern analytical methods. For UHPLC-MS/MS methods applied to the quantification of ergot alkaloid epimers, validation studies have reported satisfactory performance across these parameters. For example, a validated UHPLC-MS/MS method for quantifying six R and six S epimers of ergot alkaloids in wheat demonstrated good linearity with R² values typically higher than 0.995 mdpi.com. Low LOD and LOQ values are crucial for the sensitive detection of ergot epimers, and studies have reported values allowing for detection at low nanogram per gram levels nih.govnih.govmdpi.com.

Matrix effects, which can lead to signal suppression or enhancement, are a consideration in LC-MS analysis of ergot alkaloids and can vary in magnitude for different epimers tandfonline.comresearchgate.net. Recovery studies assess the efficiency of the extraction and clean-up procedures. Reported recovery values for ergot alkaloid epimers in various matrices generally fall within acceptable ranges, such as 68.3–119.1% in wheat and 70–120% in swine and dairy feeds researchgate.netnih.govmdpi.com. Precision, evaluated through repeatability and reproducibility, indicates the variability of results under the same or varying conditions. Inter-day precision with relative standard deviation (RSD) values below 24% has been reported for the analysis of ergot epimers researchgate.netnih.gov.

The stability of ergot alkaloid epimers during sample preparation and analysis is also a critical performance consideration. Factors promoting epimerization, such as acidic conditions, light, and elevated temperatures, must be controlled nih.govresearchgate.netmdpi.comtandfonline.commdpi.com. Analytical methods often employ strategies like using alkaline extraction solvents, working with amber glassware, and maintaining low temperatures to minimize epimerization and ensure the accurate representation of the epimer profile in the original sample mdpi.commdpi.com. The use of isotopically labeled internal standards, such as deuterated lysergic acid diethylamide (LSD-D3), can help compensate for potential variations and matrix effects during the analytical process nih.govnih.gov.

While this compound is recognized as an ergot alkaloid, detailed method performance data specifically for the epimer-specific quantification of this compound and ergostinine (B1228113) in various matrices may not be as extensively documented in the publicly available literature compared to the more commonly regulated ergot alkaloids like ergotamine, ergocristine, and their epimers. However, the general principles and performance requirements for epimer-specific quantification using techniques like UHPLC-MS/MS would apply to this compound as well, should its analysis be required.

Below is a table summarizing typical performance parameters observed in validated methods for the epimer-specific quantification of ergot alkaloids, based on the detailed research findings from the search results:

Performance ParameterTypical Range/ObservationRelevant Ergot Alkaloids (Examples)Source(s)
Linearity (R²)> 0.99512 ergot epimers (6 R and 6 S) nih.govmdpi.com
Limit of Detection (LOD)Low ng/g levels (e.g., 0.25 ng/g, 3-19 µg/kg)12 ergot epimers, 6 common ergot alkaloids and their epimers nih.govnih.govmdpi.comresearchgate.net
Limit of Quantification (LOQ)Low ng/g levels (e.g., 0.5 ng/g, 3-19 µg/kg)12 ergot epimers, 6 common ergot alkaloids and their epimers nih.govnih.govmdpi.comresearchgate.net
Matrix EffectsCan range (e.g., 101–113% in wheat)Various ergot epimers, especially ergometrine/ergometrinine tandfonline.comresearchgate.netnih.gov
RecoveryGenerally 70–120% (e.g., 68.3–119.1%, 90.6–120%)12 ergot epimers, 11 ergot alkaloids researchgate.netnih.govmdpi.com
Precision (Inter-day RSD%)< 24% (e.g., < 20%)12 ergot epimers, 11 ergot alkaloids researchgate.netnih.govmdpi.com
Epimerization ControlMinimized by alkaline conditions, low temperature, amber glassGeneral for ergot alkaloids mdpi.commdpi.com

The rigorous validation of analytical methods according to these performance requirements is crucial for ensuring accurate and reliable data on the levels of ergot alkaloid epimers, which is essential for regulatory compliance and assessing potential exposure.

Investigational Biological Activities of Ergostine Non Clinical Contexts

In Vitro Cellular Research Models

In vitro studies have investigated the potential of ergostine to exert various effects on different cell types, including cancer cells, microglial cells, and hepatocytes. These studies aim to understand the cellular mechanisms and potential therapeutic avenues for this compound.

Assessment of Cytotoxic Effects against Various Cancer Cell Lines

Research indicates that this compound may exhibit cytotoxic effects against several cancer cell lines, including those derived from lung, liver, and breast cancers. Studies have suggested that this cytotoxicity can involve the induction of apoptosis, potentially mediated through the generation of reactive oxygen species (ROS) and modulation of proteins related to apoptosis.

While specific data tables detailing this compound's IC50 values across a broad panel of cancer cell lines were not consistently found in the immediate search results, the literature suggests a dose-dependent inhibition of cancer cell survival. brieflands.commdpi.com Further detailed research findings are needed to fully characterize the spectrum and potency of this compound's cytotoxic effects on diverse cancer cell lines.

Anti-inflammatory Response Evaluation in Microglial Cell Cultures

Studies have explored the anti-inflammatory properties of this compound, particularly in the context of microglial cell cultures. Microglial cells play a crucial role in the brain's immune response, and their activation is implicated in neuroinflammatory conditions. Research using BV2 murine microglial cells stimulated with lipopolysaccharide (LPS) has demonstrated that this compound can effectively reduce the production of nitric oxide and pro-inflammatory cytokines. This activity has been linked to the potential modulation of pathways such as NF-κB.

Interactive Table: Effects of this compound on LPS-Stimulated BV2 Microglial Cells

Inflammatory MarkerEffect of this compound Treatment (vs. LPS alone)Potential MechanismSource
Nitric Oxide ProductionReducedNot explicitly stated
Pro-inflammatory CytokinesReducedPotential NF-κB modulation

Antioxidant Activity and Hepatocellular Protection Studies

This compound has been shown to possess antioxidant activity, which is considered crucial for protecting cells from damage caused by reactive oxygen species (ROS). Studies have investigated its protective effects on hepatocytes (liver cells) exposed to oxidative stress. Research has indicated that this compound treatment can significantly increase the activity of antioxidant enzymes such as superoxide (B77818) dismutase and catalase, while simultaneously reducing levels of lipid peroxidation. This suggests a potential role for this compound in mitigating oxidative damage in liver cells.

Interactive Table: Antioxidant Effects of this compound in Hepatocytes

MarkerEffect of this compound Treatment (vs. Oxidative Stress)
Superoxide Dismutase ActivityIncreased significantly
Catalase ActivityIncreased significantly
Lipid Peroxidation LevelsReduced

In Vivo Animal Model Investigations

In vivo studies using animal models have been conducted to investigate the effects of this compound in a more complex biological system, particularly concerning neuroprotection and vasoconstriction.

Characterization of Neuroprotective Effects in Animal Systems

Emerging evidence suggests that this compound may possess neuroprotective properties in animal systems. Animal studies have indicated that it could potentially mitigate neurodegeneration and improve cognitive function. This has led to its consideration as a candidate for further research in the context of neurodegenerative diseases. The mechanism of action may involve interaction with neurotransmitter receptors in the central nervous system, such as serotonin (B10506) and dopamine (B1211576) receptors, thereby modulating their activity.

Further detailed research findings from specific animal models, including the types of models used and the observed outcomes related to neurodegeneration and cognitive function, would provide a more comprehensive understanding of this compound's neuroprotective potential.

Examination of Vasoconstrictor Potency in Animal Models

This compound, as an ergot alkaloid, is known to have vasoactive properties. Studies in animal models have examined the vasoconstrictor potency of various ergot alkaloids. Research indicates that this compound, along with 5′-methylergoalanine, exhibits notable vasoconstrictor effects. consensus.appconsensus.app These effects are primarily mediated through the activation of adrenergic (including α1) and serotonergic receptors on vascular smooth muscle. consensus.app

Studies using ex vivo arterial tissue and animal models have shown that the contractile response induced by ergot alkaloids can potentially be reduced or reversed by α-adrenergic antagonists. consensus.app While the vasoconstrictive properties are acknowledged, detailed quantitative data specifically on the vasoconstrictor potency of this compound in various animal models were not extensively available in the immediate search results. However, its classification among ergot alkaloids with stronger vasoconstrictor effects in certain models has been noted. consensus.appconsensus.app

Biotransformation and Metabolic Fate Studies in Animal Organisms

Biotransformation refers to the metabolic conversion of chemical substances within an organism, typically resulting in more water-soluble compounds that are easier to eliminate. vedantu.commhmedical.com In the context of xenobiotics (substances foreign to the organism), biotransformation is a key part of metabolism, which also includes absorption, distribution, and elimination. vedantu.com Biotransformation studies in animal models are extensively used in pharmaceutical research to understand how a substance is processed and to identify potential metabolites. vedantu.com

Research into the biotransformation and metabolic fate of this compound specifically in animal organisms is limited in the provided search results. However, general principles of biotransformation in animals, particularly concerning xenobiotics, involve enzymatic reactions categorized into Phase I (hydrolysis, reduction, oxidation) and Phase II (conjugation reactions like glucuronidation, sulfation, acetylation, methylation, and glutathione (B108866) conjugation). mhmedical.comdrughunter.com These processes primarily occur in the liver, although other organs like the kidneys, lungs, skin, intestines, testes, and placenta also contribute to a lesser extent. vedantu.com The goal of these transformations is generally to convert lipophilic compounds into more hydrophilic ones suitable for excretion in urine or bile. vedantu.commhmedical.com

While direct studies on this compound's metabolic fate in animals were not extensively detailed, related research on other compounds provides context. For instance, a study on the metabolic fate of a nitroxide moiety in a pyrrolidine (B122466) nitroxide derivative in dogs showed that 94% of the administered radioactivity was recovered in urine within 3 days, primarily as the unchanged compound or its corresponding hydroxylamine, with no other metabolic transformations observed. nih.gov This highlights that the metabolic fate can vary significantly depending on the compound's structure.

Research into Antimicrobial Properties against Pathogenic Microorganisms

Research into the antimicrobial properties of various natural compounds against pathogenic microorganisms is an active area of study, driven by the increasing issue of drug-resistant pathogens. mdpi.commdpi.com Many naturally occurring bioactive secondary metabolites, including alkaloids, have been investigated for their potential antimicrobial effects. nih.gov These compounds can exhibit activity against a broad range of microorganisms, including Gram-negative and Gram-positive bacteria, and fungi. mdpi.comnih.gov

While the provided search results discuss the antimicrobial potential of secondary metabolites and plant extracts in general, specific research detailing the antimicrobial properties of this compound against pathogenic microorganisms was not prominently featured. Studies have explored the antimicrobial activities of various plant extracts and compounds, demonstrating effects such as the disruption of microbial cell membranes and inhibition of protein biosynthesis. mdpi.comnih.gov For example, studies on plant extracts have shown variable potency against different foodborne pathogens and spoilage microorganisms, with some extracts exhibiting significant inhibitory effects. nih.gov

Alkaloids, the class of compounds to which this compound belongs, are recognized for their diverse biological activities, including potential antimicrobial effects. nih.gov However, the specific spectrum of activity and mechanisms by which this compound might exert antimicrobial effects against pathogenic microorganisms require dedicated research. The complexity of natural extracts, which contain numerous secondary metabolites, makes it challenging to attribute observed antimicrobial effects to a single compound like this compound without specific studies focusing on the isolated compound.

Theoretical and Computational Chemistry in Ergostine Research

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand, such as Ergostine, when it is bound to a receptor or enzyme. This method estimates the binding affinity between the molecule and its target, providing insights into the likelihood and strength of the interaction. researchgate.netnih.govfrontiersin.orgmdpi.com For this compound, molecular docking can be employed to screen against databases of protein structures to identify potential binding partners, including various receptors known to interact with ergot alkaloids, such as adrenergic and serotonergic receptors. researchgate.net Studies on related ergot alkaloids, like ergocristinine, have utilized molecular docking to determine binding affinities and analyze interactions with vascular receptors such as the serotonin (B10506) (5-HT)2A receptor and the alpha 2A adrenergic receptor. researchgate.net These studies reveal the formation of hydrogen bonds and other molecular interactions critical for binding. researchgate.net

Molecular dynamics (MD) simulations extend the insights gained from docking by simulating the dynamic behavior of the ligand-receptor complex over time. nih.govfrontiersin.orgmdpi.comnih.govmdpi.commdpi.com These simulations provide information about the stability of the complex, conformational changes in both the ligand and the receptor upon binding, and the key residues involved in maintaining the interaction in a more realistic, physiological environment. nih.govfrontiersin.orgnih.govmdpi.com While specific MD simulation data for this compound was not extensively found in the search results, the application of MD to other ergot alkaloids and similar ligand-receptor systems demonstrates its relevance. For instance, MD simulations have been used to validate the stability of ligand-receptor complexes and assess binding stability over simulation periods ranging from 100 ns to over 200 ns. researchgate.netnih.govnih.gov Such simulations can help to understand the dynamic nature of this compound's interaction with its targets and refine predictions made by molecular docking. nih.gov Theoretical studies on ergopeptide molecules have also utilized classical mechanical molecular simulations to understand the influence of solvent on their conformation, which is relevant to their interaction with receptors. researchgate.net

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like this compound. researchgate.netaspbs.commdpi.commdpi.com These calculations can provide detailed information about the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior and potential reaction pathways. researchgate.netmdpi.com Properties such as molecular orbitals, charge distribution, and electrostatic potential surfaces can be calculated, offering insights into regions of the molecule that are likely to participate in chemical reactions or interactions with other molecules. researchgate.netmdpi.commdpi.com

For ergot alkaloids, quantum chemical methods can be applied to study various aspects of their chemistry, including tautomerism and the relative stability of different isomeric forms, such as the R and S epimers. researchgate.netresearchgate.netoregonstate.edu Theoretical studies have favored the amidic form over iminolic tautomers in related compounds, and quantum chemical calculations can help to determine the favored configurations by using minimum energy calculations on the potential energy landscape. researchgate.netoregonstate.edu These calculations can also explore the molecule's reactivity towards oxidation, reduction, or other chemical transformations, providing a theoretical basis for predicting its metabolic fate or potential degradation pathways. While specific quantum chemical studies focused solely on this compound's electronic structure and reactivity were not prominently featured in the search results, the principles and methods are directly applicable to this compound, given its structural similarity to other ergot alkaloids that have been studied computationally. karger.comkarger.com

Computational Prediction of this compound's Biological Activities

Computational methods can be employed to predict the potential biological activities of this compound based on its molecular structure and predicted interactions. This field, often termed cheminformatics or computational biology, utilizes various approaches, including quantitative structure-activity relationship (QSAR) modeling, pharmacophore modeling, and network pharmacology. researchgate.netbiorxiv.org

QSAR models can be developed by correlating structural features of a set of compounds with their known biological activities. If sufficient data on the biological activities of this compound and structurally related compounds were available, QSAR models could potentially predict the likelihood of this compound exhibiting similar activities. researchgate.net Pharmacophore modeling involves identifying the essential features of a molecule (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are necessary for binding to a specific biological target and then using this model to search for other molecules with similar features. This could help predict if this compound is likely to interact with targets known to bind molecules with a particular pharmacophore.

Future Directions and Emerging Research Frontiers in Ergostine Studies

Comprehensive Elucidation of Sub-Pathways in Ergostine Biosynthesis

While the general ergot alkaloid biosynthetic pathway is relatively well-characterized, particularly in fungi like Claviceps species, the specific sub-pathways leading to individual ergopeptines like this compound still hold unanswered questions. nih.govmdpi.comnih.gov Future research needs to focus on the enzymatic steps and genetic regulation that dictate the final peptide assembly and modifications specific to this compound. The structural diversity among ergopeptides arises partly from the promiscuity of enzymes like LpsA and gene duplications within the biosynthetic gene clusters. mdpi.com Further investigation into the specific isoforms and their interactions responsible for incorporating the unique amino acids into the this compound structure is crucial. nih.gov Unraveling these sub-pathways at a granular level will not only deepen our understanding of fungal metabolism but also provide potential targets for controlling or manipulating this compound production. mdpi.comnih.gov Biochemical confirmation for certain intermediate steps in the broader ergot alkaloid pathway, such as the formation of chanoclavine-I, also remains an area for full accomplishment. nih.gov

Novel Approaches for Enhanced Synthetic Efficiency and Structural Diversity

The structural complexity of ergopeptines like this compound makes their chemical synthesis challenging. oup.com Future research should explore novel synthetic strategies to improve the efficiency and yield of this compound production. This could involve developing new catalytic methods, exploring biocatalysis using enzymes from the biosynthetic pathway, or designing more convergent synthetic routes. Furthermore, developing approaches for generating structural analogs of this compound with tailored properties is a significant frontier. This could involve modifying the peptide portion or the ergoline (B1233604) core to explore structure-activity relationships more thoroughly. The versatility of enzymes like prenyltransferases in accepting unnatural substrates offers potential for chemoenzymatic synthesis of novel prenylated compounds, which could be relevant for generating this compound analogs. nih.gov

Advanced Mechanistic Characterization at the Atomic and Sub-Cellular Levels

A detailed understanding of how this compound interacts with biological targets requires advanced mechanistic studies. Future research should aim to characterize these interactions at atomic and sub-cellular resolutions. This could involve using techniques such as X-ray crystallography or cryo-electron microscopy to visualize this compound binding to its receptors or enzymes. Investigating its localization and effects within specific organelles or cellular compartments would provide crucial insights into its mechanism of action. While the biological activity of ergot alkaloids is often linked to their structural similarity to neurotransmitters and their interaction with various receptors (e.g., α-adrenergic, dopamine (B1211576), serotonin (B10506) 5-HT), the precise binding modes and downstream effects of this compound at a molecular level need further detailed investigation. oup.commdpi.com

Exploration of Unconventional Biological Activities and Therapeutic Potentials

Beyond the historically recognized effects of ergot alkaloids, future research should explore unconventional biological activities and potential therapeutic applications of this compound. scielo.brnih.govfrontiersin.orgresearchgate.net This could involve screening this compound for activity in various disease models or biological assays that are not traditionally associated with ergot alkaloids. Given the diverse pharmacological effects observed within the ergot alkaloid class, it is plausible that this compound possesses unexplored therapeutic potential. nih.govoup.comscielo.brresearchgate.net Research into novel applications, potentially distinct from the known vasoactive or neurotransmitter-like effects of other ergot alkaloids, could uncover new uses for this compound. oup.com

Q & A

Q. How to design a robust structure-activity relationship (SAR) study for this compound analogs?

  • Methodological Answer : Systematically vary substituents at positions C-8 and C-12 while maintaining the ergoline core. Use multivariate analysis (PCA, PLS) to correlate structural features (e.g., electronegativity, steric bulk) with bioactivity. Include negative controls (scrambled analogs) and validate SAR trends across ≥3 cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.